4-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]phenol
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Overview
Description
4-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]phenol is a complex organic compound that features a piperazine ring substituted with a methoxybenzenecarbothioyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]phenol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Mannich reaction, which incorporates the piperazine ring into the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially involving the phenol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism by which 4-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]phenol exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway.
Protein Kinase Inhibition: Some derivatives of this compound have shown protein kinase inhibition activity, which can be crucial in regulating cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine: This compound also features a piperazine ring and has shown significant anticancer activity.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial properties.
Uniqueness
4-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to induce apoptosis through the intrinsic mitochondrial pathway sets it apart from other similar compounds.
Properties
IUPAC Name |
(4-hydroxyphenyl)-[4-(4-methoxybenzenecarbothioyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-23-17-8-4-15(5-9-17)19(25)21-12-10-20(11-13-21)18(24)14-2-6-16(22)7-3-14/h2-9,22H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZUGHZSKMHUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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